An In-depth Technical Guide to beta-Ethynylserine
An In-depth Technical Guide to beta-Ethynylserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-Ethynylserine (βES) is a non-proteinogenic amino acid and a structural analog of L-threonine.[1][2] This guide provides a comprehensive technical overview of β-Ethynylserine, consolidating current knowledge on its biochemical properties, mechanism of action, synthesis, and biological activities. It is designed to serve as a foundational resource for researchers in chemical biology, drug discovery, and molecular biology, facilitating further investigation into its potential therapeutic and research applications. The content covers its role as a competitive inhibitor of threonyl-tRNA synthetase, its utility in metabolic labeling, and its potential as an antimicrobial agent, supported by available data and detailed experimental context.
Introduction
Beta-Ethynylserine, with the IUPAC name (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid, is a fascinating molecule at the intersection of chemistry and biology.[3][4] Initially identified as a natural product from Streptomyces cattleya, it has garnered significant interest for its unique chemical structure, featuring a terminal alkyne group.[2] This functional group makes it a valuable tool for bioorthogonal chemistry, allowing for the selective labeling and visualization of newly synthesized proteins.[1][5] Furthermore, its structural similarity to L-threonine positions it as a competitive inhibitor of threonyl-tRNA synthetase (ThrRS), the enzyme responsible for charging tRNA with threonine during protein synthesis.[6] This inhibitory action is the basis for its observed antibacterial properties and its function as an antimetabolite.[2]
Chemical and Physical Properties
Beta-Ethynylserine is a small molecule with the chemical formula C₅H₇NO₃. A summary of its key properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid |
| CAS Number | 65207-64-9 |
| Appearance | Solid |
| Stereochemistry | (2S,3R) |
Table 1: Chemical and Physical Properties of beta-Ethynylserine.
Mechanism of Action: Competitive Inhibition of Threonyl-tRNA Synthetase
The primary mechanism of action of beta-Ethynylserine is the competitive inhibition of threonyl-tRNA synthetase (ThrRS).[6] As a structural analog of L-threonine, βES competes with the endogenous amino acid for the active site of ThrRS.[6] This enzyme is crucial for protein synthesis, as it catalyzes the esterification of L-threonine to its cognate tRNA (tRNAThr).
The inhibition of ThrRS by βES can be visualized through the following signaling pathway diagram.
Figure 1: Competitive Inhibition of Threonyl-tRNA Synthetase by beta-Ethynylserine. This diagram illustrates how beta-Ethynylserine competes with the natural substrate, L-threonine, for the active site of ThrRS, thereby inhibiting the formation of threonyl-tRNAThr and subsequent protein synthesis.
Biological Activities
Antimicrobial Activity
Beta-Ethynylserine has been reported to exhibit antibacterial activity, particularly against Pseudomonas aeruginosa.[2] This activity is a direct consequence of its ability to inhibit protein synthesis. However, specific Minimum Inhibitory Concentration (MIC) values from standardized antimicrobial susceptibility testing are not widely published. The available information suggests it acts as an antimetabolite against L-threonine.[2]
| Bacterial Strain | MIC (μg/mL) | Reference |
| Pseudomonas aeruginosa | Data not available | [2] |
| Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available |
Table 2: Antimicrobial Activity of beta-Ethynylserine.
Metabolic Labeling and Toxicity
A significant application of beta-Ethynylserine is in the field of chemical biology as a tool for metabolic labeling of newly synthesized proteins. The technique, termed THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), utilizes the cell's own translational machinery to incorporate βES into nascent polypeptide chains.[5][6] The terminal alkyne group of the incorporated βES can then be chemoselectively ligated to a reporter molecule, such as an azide-containing fluorescent dye or affinity tag, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.
Figure 2: THRONCAT Experimental Workflow. This diagram outlines the process of metabolic labeling using beta-Ethynylserine, from its incorporation into proteins within the cell to the subsequent ligation with a reporter molecule for analysis.
Importantly, studies utilizing the THRONCAT method have reported that βES is non-toxic to cells at the concentrations used for effective labeling.[1][5][6] This low cytotoxicity is a significant advantage over other metabolic labeling reagents. However, comprehensive toxicological data, such as LD₅₀ values, are not currently available.
| Assay Type | Result | Cell Line/Organism | Reference |
| Cell Proliferation | No significant effect at labeling concentrations | HeLa, E. coli | [6] |
| Acute Oral Toxicity (LD₅₀) | Data not available |
Table 3: Toxicity Profile of beta-Ethynylserine.
Synthesis
The stereoselective synthesis of beta-Ethynylserine, specifically the (2S,3R) isomer, is a key challenge due to the presence of two adjacent chiral centers. While detailed, step-by-step protocols are often proprietary or embedded in complex publications, the general synthetic strategies involve the creation of the amino and hydroxyl groups with the correct stereochemistry on a carbon backbone that already contains or will be modified to include the ethynyl group.
One published approach mentions a four-step synthesis with a 22% overall yield, utilizing an asymmetric aminohydroxylation as the key step to establish the stereocenters.[5]
Figure 3: General Synthetic Workflow for beta-Ethynylserine. This diagram depicts a generalized multi-step synthesis, highlighting the critical asymmetric aminohydroxylation step for achieving the desired stereochemistry.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for key experiments involving beta-Ethynylserine, based on common laboratory practices.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
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Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli, S. aureus) is used to inoculate a sterile broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
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Preparation of beta-Ethynylserine Dilutions: A stock solution of βES is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
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Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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Determination of MIC: The MIC is determined as the lowest concentration of βES that completely inhibits visible bacterial growth.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Adherent cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to attach overnight.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of beta-Ethynylserine. A control group with untreated cells is also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
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Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
Pharmacokinetics
To date, there is a lack of published data on the pharmacokinetic properties of beta-Ethynylserine, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the in vivo behavior of βES is crucial for its potential development as a therapeutic agent. Future research should focus on characterizing its pharmacokinetic profile in animal models.
Clinical Applications and Future Directions
Currently, there are no known clinical trials involving beta-Ethynylserine. Its primary application remains as a research tool in chemical biology for metabolic labeling. However, its role as an antimetabolite and its reported antibacterial activity suggest potential avenues for future drug development. Further research is warranted to:
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Quantify its inhibitory activity against ThrRS from various pathogenic bacteria.
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Determine its MIC values against a broader panel of clinically relevant bacteria.
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Conduct comprehensive in vivo toxicity and pharmacokinetic studies.
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Explore its potential as a lead compound for the development of novel antibiotics.
Conclusion
Beta-Ethynylserine is a versatile molecule with significant potential in both biomedical research and as a starting point for drug discovery. Its unique ability to be incorporated into proteins via the endogenous cellular machinery makes it an invaluable tool for studying protein synthesis and dynamics. While its therapeutic potential as an antimicrobial agent is yet to be fully explored, its established mechanism of action as a competitive inhibitor of a key bacterial enzyme provides a strong rationale for further investigation. This guide has summarized the current state of knowledge on beta-Ethynylserine, highlighting both what is known and the critical gaps that future research must address to unlock its full potential.
References
- 1. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 2. beta-Ethynylserine, an antimetabolite of L-threonine, from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. biorxiv.org [biorxiv.org]
- 6. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
